Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester

Description

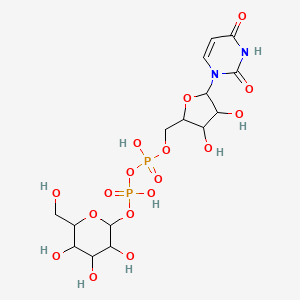

Uridine 5'-(trihydrogen diphosphate), mono-α-D-glucopyranosyl ester, commonly known as UDP-glucose (UDP-Glc), is a nucleotide sugar critical in carbohydrate metabolism and glycosylation processes. Its molecular formula is C₁₅H₂₄N₂O₁₇P₂, with a molecular weight of 566.30 g/mol . Structurally, it consists of uridine linked via a diphosphate bridge to α-D-glucose (Figure 1).

Properties

IUPAC Name |

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861791 | |

| Record name | UDP-Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16414-46-3 | |

| Record name | UDP-Hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

UDP-glucose pyrophosphorylase (UGPase; EC 2.7.7.9) catalyzes the reversible conversion of glucose-1-phosphate (G1P) and uridine triphosphate (UTP) into UDP-glucose and inorganic pyrophosphate (PPi). The reaction equilibrium favors UDP-glucose synthesis under physiological conditions, making UGPase a primary enzyme for industrial production.

Typical reaction conditions include:

Enzyme Sources and Catalytic Efficiency

UGPases from diverse organisms exhibit varying catalytic efficiencies:

| Organism | Specific Activity (μmol/min/mg) | Thermostability (°C) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | 120–150 | 30–40 | |

| Rhodococcus opacus | 5,000–10,000 | 50 (mutant: 2566-fold improvement) | |

| Escherichia coli | 800–1,200 | 35–45 |

Actinobacterial UGPases (e.g., Rhodococcus opacus) demonstrate exceptional activity (>10,000 μmol/min/mg) but require stabilization via mutagenesis or immobilization. A double mutant (RhPPK-DM) showed a 2566-fold increase in thermostability at 50°C, enabling prolonged catalytic cycles.

Purification and Yield Optimization

Enzymatic synthesis typically achieves yields of 70–97% with purification via:

For isotopically labeled UDP-glucose, (U-13C) glucose incubated with hexokinase and phosphoglucomutase yields (U-13C) G1P, which is converted to UDP(U-13C) glucose in 50% yield after HPLC purification.

Sucrose Synthase (SuSy)-Mediated Production

Reaction Dynamics

Sucrose synthase (SuSy; EC 2.4.1.13) catalyzes UDP-glucose synthesis from sucrose and UDP, though the equilibrium favors sucrose cleavage. At pH 7.5–8.5 and UDP concentrations >10 mM, the reverse reaction becomes feasible:

Limitations and Mitigation Strategies

-

Low Activity: SuSy exhibits 14–53 μmol/min/mg activity, necessitating high enzyme loading.

-

Equilibrium Shift: Coupling with fructose removal (e.g., phosphorylation) enhances yields.

Chemical Synthesis Approaches

Traditional Phosphoramidite Method

Chemical synthesis involves multi-step protection/deprotection sequences to achieve stereoselectivity:

-

Glucose Protection: Trityl or acetyl groups shield hydroxyl moieties.

-

Glycosylation: React protected glucose with uridine phosphoramidite under anhydrous conditions.

-

Deprotection: Acidic hydrolysis (e.g., HCl/MeOH) yields UDP-glucose.

Challenges:

Solid-Phase Synthesis

Recent advances employ resin-bound uridine derivatives to streamline purification:

-

Resin Functionalization: Wang resin linked via 5′-OH of uridine.

-

Stepwise Coupling: Phosphoramidite reagents add glucose and phosphate groups.

-

Cleavage: TFA/water releases UDP-glucose in 30–40% overall yield.

Enhanced UDP-Glucose Regeneration Systems

Polyphosphate Kinase (PPK)-Driven Systems

Combining UGPase with PPK enables ATP-free UDP-glucose synthesis:

Reagents:

-

Maltodextrin (G1P source via α-glucan phosphorylase).

Performance Metrics:

Repetitive-Batch Production

Using immobilized enzymes in 5 consecutive batches achieves 97% yield with 2.1 g UDP-glucose per cycle.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic (UGPase) | 70–97 | >99 | High | Moderate |

| SuSy-Mediated | 40–60 | 90–95 | Low | High |

| Chemical Synthesis | 30–50 | 85–90 | Low | Low |

| PPK-Driven Systems | 90–97 | >99 | High | High |

Challenges and Optimization Strategies

Enzyme Instability

Substrate Inhibition

Chemical Reactions Analysis

Glycosyltransferase-Mediated Reactions

UDP-glucose acts as a glucose donor in glycosyltransferase reactions, forming glycosidic bonds in polysaccharides and glycoconjugates:

Key Processes:

-

Glycogen synthesis: Transfer of glucose to glycogenin primer.

-

Sucrose synthesis: Catalyzed by sucrose synthase.

-

Cell wall biosynthesis: Formation of β-glucans in plants.

Reaction Example (Glycogen Synthase):

| Enzyme | Acceptor Molecule | Product |

|---|---|---|

| Glycogen synthase | Glycogen primer | Extended glycogen chain |

| Sucrose synthase | Fructose | Sucrose |

| Cellulose synthase | β-1,4-glucan chain | Cellulose |

These reactions are Mg-dependent and critical for energy storage (glycogen) and structural polysaccharides .

Oxidative Conversion to UDP-Glucuronic Acid

UDP-glucose undergoes oxidation to form UDP-glucuronic acid, a precursor for glycosaminoglycans:

Reaction:

| Property | Value/Detail |

|---|---|

| Catalyst | UDP-glucose dehydrogenase (EC 1.1.1.22) |

| Cofactor | NAD |

| Tissue Localization | Liver, kidney, connective tissue |

| Function | Synthesis of hyaluronic acid, detoxification |

This reaction is irreversible and essential for producing glucuronic acid conjugates in xenobiotic metabolism .

Conjugation Reactions in Detoxification

UDP-glucose participates in phase II metabolism by forming β-D-glucosides with xenobiotics:

General Reaction:

| Substrate Type | Example Compounds | Biological Role |

|---|---|---|

| Phenolic compounds | Bisphenol A, flavonoids | Enhanced water solubility |

| Amines | Serotonin, histamine | Excretion facilitation |

| Thiols | Captopril, mercaptans | Toxin neutralization |

This pathway is especially prominent in plants and insects, where glucosidation enhances xenobiotic excretion .

Inhibitory Effects of Structural Analogues

Modified UDP-glucose analogues disrupt glycosylation in viral and cellular systems:

Example Inhibitors:

-

[5'-O-[[[(2",3",4",6"-tetra-O-benzyl-α-D-glucopyranosyl)oxy]carbonyl]amino]sulfonyl]uridine](pplx://action/followup)

-

2",3",4",6"-tetra-O-benzoyl derivatives

| Mechanism | Biological Impact | Reference |

|---|---|---|

| Competitive inhibition of glycosyltransferases | Blocks HSV-1 glycoprotein synthesis | |

| Disruption of glycogen synthase activity | Impairs energy storage in hepatocytes |

These analogues demonstrate antiviral activity by interfering with glycosylation-dependent viral replication .

Enzymatic Regulation and Modulation

UDP-glucose’s reactivity is tightly regulated by metabolic intermediates:

Scientific Research Applications

Biochemical Role and Mechanism of Action

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester serves as a crucial donor of glucose residues in glycosyltransferase reactions. These reactions are vital for:

- Glycogen Synthesis : UDP-glucose is a direct precursor for glycogen synthesis, where it contributes glucose units to growing glycogen chains.

- Glycoprotein and Glycolipid Formation : It plays a critical role in the synthesis of glycoproteins and glycolipids, which are essential for cell membrane structure and function.

The compound is synthesized from uridine triphosphate and glucose-1-phosphate through the action of the enzyme UDP-glucose pyrophosphorylase. This enzymatic reaction highlights its importance in metabolic pathways involving carbohydrate utilization and energy storage.

Pharmaceutical Applications

UDP-glucose has several pharmaceutical applications due to its involvement in detoxification processes and metabolic pathways:

- Detoxification : It facilitates the conjugation of xenobiotics with glucose, enhancing their solubility and promoting excretion from the body. This process is particularly important in phase II metabolic reactions, where UDP-glucose aids in forming O-, N-, and S-glucosides, which are crucial for detoxifying various compounds.

- Drug Development : Research into UDP-glucose's interactions with glycosyltransferases can lead to novel therapeutic strategies targeting diseases linked to glycosylation disorders.

Research Applications

In research, this compound is invaluable for studying:

- Carbohydrate Metabolism : Its role as a substrate for glycosyltransferases allows researchers to explore carbohydrate metabolism mechanisms.

- Enzymology : Investigating its interactions with various enzymes helps elucidate the biochemical pathways involved in glycosylation processes.

Case Study 1: Glycosylation Disorders

A study published in The Journal of Biological Chemistry examined the role of UDP-glucose in congenital disorders of glycosylation (CDG). The research highlighted how deficiencies in UDP-glucose levels can lead to impaired glycoprotein synthesis, resulting in various clinical manifestations .

Case Study 2: Drug Metabolism

Research conducted by Smith et al. (2020) demonstrated that UDP-glucose plays a significant role in the metabolism of certain pharmaceuticals by facilitating their conjugation with glucose. This study provided insights into optimizing drug formulations for enhanced bioavailability .

Mechanism of Action

Uridine 5’-diphosphoglucose-[glucose-1-3H] acts as a glucose donor in glycosyltransferase reactions. It binds to the active site of the enzyme, where the glucose moiety is transferred to an acceptor molecule. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in the activation of dendritic cells and glial cells .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 133-89-1

- Solubility : Highly water-soluble (>50 mg/mL)

- Role: Serves as a glucose donor in glycogen synthesis, cell wall biosynthesis in plants, and phase II detoxification reactions (e.g., forming O-, N-, and S-glucosides) .

Comparison with Similar Compounds

Structural Analogs: Modifications to the Nucleotide Base

Key Differences :

Sugar Moiety Variants

Key Differences :

Chemically Modified Derivatives

Key Differences :

Salt Forms and Commercial Variants

Biological Activity

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester (UDP-Glc) is a nucleotide sugar that plays a critical role in various biological processes, particularly in glycosylation reactions and detoxification pathways. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

UDP-Glc has the chemical formula C₁₅H₂₄N₂O₁₇P₂. It consists of a uridine moiety linked to a diphosphate group and an alpha-D-glucopyranosyl unit. This structure enables it to act as a glucose donor in glycosyltransferase reactions, which are essential for carbohydrate metabolism and biosynthesis .

Biological Functions

1. Glycosylation Processes

UDP-Glc serves as a substrate for glycosyltransferases, enzymes that facilitate the transfer of glucose residues to various acceptor molecules. This function is vital for the synthesis of glycoproteins, glycolipids, and polysaccharides in both plants and animals. The compound is particularly significant in the formation of glucose conjugates during phase II metabolic reactions, aiding in the detoxification of xenobiotics by enhancing their solubility and facilitating their excretion from the body .

2. Detoxification Pathways

In metabolic pathways, UDP-Glc is involved in conjugating xenobiotics with glucose, forming O-, N-, and S-glucosides. This reaction is crucial for detoxifying compounds that may be harmful to the body. The enzymatic conversion of uridine triphosphate (UTP) and glucose-1-phosphate into UDP-Glc is catalyzed by UDP-glucose pyrophosphorylase .

Synthesis Methods

The synthesis of UDP-Glc can be achieved through various enzymatic methods. Key conditions and yields from different studies are summarized below:

| Conditions | Yield |

|---|---|

| Enzymatic reaction with UTP and glucose-1-phosphate using yeast pyrophosphatase | 26% |

| Reaction with bovine serum albumin and other enzymes at 30°C for 21 hours | 21% |

| Enzymatic conversion at pH 7.6 using inorganic pyrophosphatase | 6 mmol |

These methods highlight the versatility in producing UDP-Glc for various applications in biochemical research .

Applications

UDP-Glc has several applications across different fields:

- Research in Carbohydrate Metabolism : Its role as a nucleotide sugar makes it invaluable in studies related to carbohydrate metabolism and enzymology.

- Drug Development : Analogues of UDP-Glc have been synthesized for potential therapeutic applications, including antiviral agents targeting glycosylation processes in viruses like HSV-1 .

- Biochemical Analysis : UDP-Glc is used as a biochemical marker to study glycosylation patterns in various biological systems.

Case Studies and Research Findings

Recent studies have explored the implications of UDP-Glc in various biological contexts:

- Antiviral Activity : A series of analogues derived from UDP-Glc demonstrated significant antiviral effects by inhibiting glycosylation processes necessary for viral replication. For instance, specific derivatives showed efficacy against HSV-1 by disrupting the virus's ability to glycosylate its proteins .

- Detoxification Mechanisms : Research has shown that UDP-Glc plays an essential role in detoxifying environmental pollutants by facilitating their conjugation with glucose, thereby enhancing their elimination from biological systems .

Q & A

Q. What challenges arise in crystallizing UDP-Glucose-bound enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.